1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Description
1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a cyclopropyl group, and a trifluoromethoxyphenyl moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-23-20-9-11(22-23)8-19-13(24)21-14(5-6-14)10-3-2-4-12(7-10)25-15(16,17)18/h2-4,7,9H,5-6,8H2,1H3,(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDCMTYFSSZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CNC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Trifluoromethoxyphenyl Moiety: This step involves the coupling of the trifluoromethoxyphenyl group to the triazole ring, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, potentially altering the triazole ring or cyclopropyl group.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The triazole ring and trifluoromethoxyphenyl moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]amine
- 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]carbamate
Uniqueness
1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenyl moiety, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
